molecular formula C17H13Cl2NO B183567 1-(2,4-dichlorobenzyl)-4-methyl-2(1H)-quinolinone CAS No. 61298-14-4

1-(2,4-dichlorobenzyl)-4-methyl-2(1H)-quinolinone

Cat. No. B183567
CAS RN: 61298-14-4
M. Wt: 318.2 g/mol
InChI Key: YIHDWCRPPIBTLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-dichlorobenzyl)-4-methyl-2(1H)-quinolinone, also known as DCB-MQ, is a quinolone derivative that has been extensively studied for its potential use as an antimicrobial agent. This compound has shown promising results in inhibiting the growth of various bacterial strains, making it a potential candidate for the development of novel antibiotics.

Mechanism Of Action

The mechanism of action of 1-(2,4-dichlorobenzyl)-4-methyl-2(1H)-quinolinone is not fully understood. However, studies have suggested that this compound may inhibit bacterial growth by targeting DNA gyrase, an enzyme that is essential for DNA replication in bacteria. 1-(2,4-dichlorobenzyl)-4-methyl-2(1H)-quinolinone may also disrupt the bacterial cell membrane, leading to cell death.

Biochemical And Physiological Effects

1-(2,4-dichlorobenzyl)-4-methyl-2(1H)-quinolinone has been shown to have low toxicity in vitro and in vivo. Studies have also suggested that this compound has anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

1-(2,4-dichlorobenzyl)-4-methyl-2(1H)-quinolinone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It also has a broad spectrum of antimicrobial activity, making it a useful tool for studying bacterial and fungal infections. However, 1-(2,4-dichlorobenzyl)-4-methyl-2(1H)-quinolinone has some limitations. It is not effective against all bacterial strains, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for research on 1-(2,4-dichlorobenzyl)-4-methyl-2(1H)-quinolinone. One area of interest is the development of novel antibiotics based on the structure of 1-(2,4-dichlorobenzyl)-4-methyl-2(1H)-quinolinone. Researchers could also investigate the potential of 1-(2,4-dichlorobenzyl)-4-methyl-2(1H)-quinolinone as a treatment for inflammatory diseases. Further studies are needed to fully understand the mechanism of action of 1-(2,4-dichlorobenzyl)-4-methyl-2(1H)-quinolinone and its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 1-(2,4-dichlorobenzyl)-4-methyl-2(1H)-quinolinone involves the reaction of 2,4-dichlorobenzyl chloride with 4-methylquinolin-2(1H)-one in the presence of a base. This reaction results in the formation of 1-(2,4-dichlorobenzyl)-4-methyl-2(1H)-quinolinone as a yellow solid. The purity of the compound can be improved through recrystallization or column chromatography.

Scientific Research Applications

1-(2,4-dichlorobenzyl)-4-methyl-2(1H)-quinolinone has been extensively studied for its potential use as an antimicrobial agent. Studies have shown that this compound is effective against a wide range of bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. 1-(2,4-dichlorobenzyl)-4-methyl-2(1H)-quinolinone has also been shown to have antifungal activity against Candida albicans.

properties

CAS RN

61298-14-4

Product Name

1-(2,4-dichlorobenzyl)-4-methyl-2(1H)-quinolinone

Molecular Formula

C17H13Cl2NO

Molecular Weight

318.2 g/mol

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-4-methylquinolin-2-one

InChI

InChI=1S/C17H13Cl2NO/c1-11-8-17(21)20(16-5-3-2-4-14(11)16)10-12-6-7-13(18)9-15(12)19/h2-9H,10H2,1H3

InChI Key

YIHDWCRPPIBTLI-UHFFFAOYSA-N

SMILES

CC1=CC(=O)N(C2=CC=CC=C12)CC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CC1=CC(=O)N(C2=CC=CC=C12)CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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